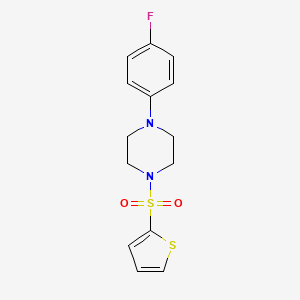

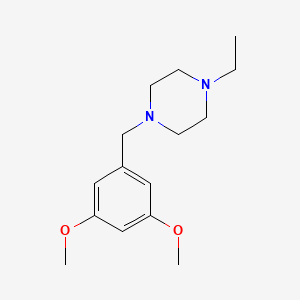

![molecular formula C19H21N3O B5644103 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)

1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole is a derivative of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of benzene and pyrazole rings. This particular derivative is of interest due to its unique structural features and potential biological activities, such as antitumor activities.

Synthesis Analysis

The synthesis of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives involves multiple steps, starting from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate. These steps are followed by condensation reactions with various carboxylic acids or isocyanates to introduce different substituents into the indazole framework. The synthesis process requires precise control of reaction conditions to achieve the desired product with high purity and yield (Lu et al., 2020).

Molecular Structure Analysis

Single-crystal X-ray analysis and density functional theory (DFT) calculations have been used to elucidate the molecular structure of these compounds. They typically exhibit a monoclinic system with specific space groups. The optimized geometric bond lengths and angles obtained through DFT closely match the experimental X-ray diffraction values, highlighting the reliability of theoretical methods in predicting molecular structures. Hirshfeld surface analysis has also been utilized to quantitatively analyze intermolecular interactions within the crystal structures (Lu et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives can be influenced by the presence of the morpholine group and the specific substituents attached to the indazole core. These compounds participate in various chemical reactions, including condensation and cyclization, which are essential for their synthesis. The molecular electrostatic potential (MEP) maps indicate reaction sites on the molecule, useful in understanding its reactivity towards different reagents.

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties can be tailored by modifying the substituents on the indazole core, affecting the compound's overall utility in potential applications.

Chemical Properties Analysis

The chemical properties of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. Studies have shown that these compounds possess distinct effective inhibition on the proliferation of various cancer cell lines, indicating their potential as therapeutic agents (Lu et al., 2020).

Propriétés

IUPAC Name |

4-[[2-(1-methylindazol-5-yl)phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-19-7-6-15(12-17(19)13-20-21)18-5-3-2-4-16(18)14-22-8-10-23-11-9-22/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOZYLJUJJMSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CC=CC=C3CN4CCOCC4)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5644029.png)

![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)

![1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)

![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)

![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)

![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5644110.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)

![2-[2-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5644119.png)

![N-[2-(4-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5644133.png)